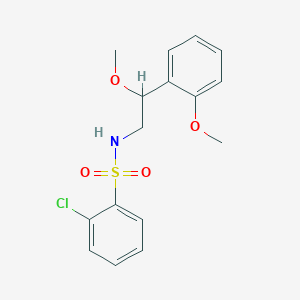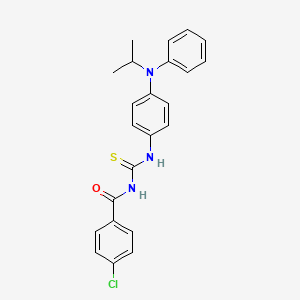
2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is an organic compound with the molecular formula C16H18ClNO4S and a molecular weight of 355.83. It is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The synthesis of this compound involves various steps. For instance, the synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide involves a suspension of sulfanilamide in acetone, to which K2CO3 and 2-chloroacetyl chloride are added . The reaction mixture is stirred at 0 °C for 1 hour and then left to cool at room temperature .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a benzenesulfonamide group, two methoxy groups, and a chloro group.Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its functional groups. For instance, it can participate in the synthesis of new aryl thiazolone–benzenesulfonamides, which have been studied for their carbonic anhydrase IX inhibitory effect .Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Selectivity : Benzenesulfonamide derivatives have been studied for their role in the selective action of herbicides such as chlorsulfuron. The selectivity is attributed to the ability of certain crops to metabolize the herbicide into inactive forms, highlighting the biological basis for herbicide selectivity in cereals (Sweetser, Schow, & Hutchison, 1982).
Pharmacological Applications : Studies on endothelin receptor antagonists like bosentan, which shares a similar benzenesulfonamide backbone, have shown potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This underscores the therapeutic potential of benzenesulfonamide derivatives in vascular disorders (Zuccarello et al., 1996).
Cognitive Enhancements : Benzenesulfonamide derivatives have also been investigated for their cognitive-enhancing properties, as seen in studies on 5-HT6 receptor antagonists. These compounds demonstrate potential in improving cognitive deficits associated with aging and neurological diseases (Hirst et al., 2006).
Soil Microorganism Degradation : The degradation of chlorsulfuron by soil microorganisms, which involves benzenesulfonamide derivatives, illustrates the environmental and agricultural implications of these compounds. This research emphasizes the role of microbial and chemical processes in herbicide breakdown in soil (Joshi, Brown, & Romesser, 1985).
Wirkmechanismus
While the exact mechanism of action of this compound is not clear, it is known that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase IX, which is overexpressed in many solid tumors . Therefore, selective inhibition of this enzyme can be a useful target for discovering novel antiproliferative agents .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential as a therapeutic agent, particularly in the context of cancer treatment. Its role as an inhibitor of carbonic anhydrase IX is particularly promising, and further studies could focus on optimizing its structure for increased potency and selectivity .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-21-14-9-5-3-7-12(14)15(22-2)11-18-23(19,20)16-10-6-4-8-13(16)17/h3-10,15,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDLJMBGFPZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2861594.png)
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B2861595.png)
![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)

![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)